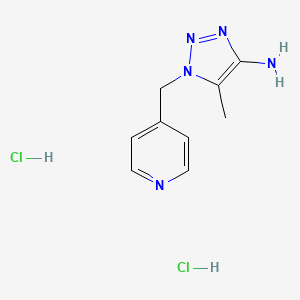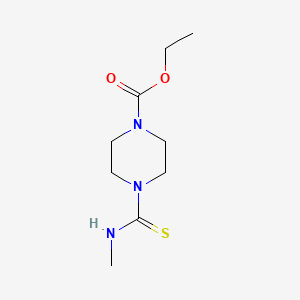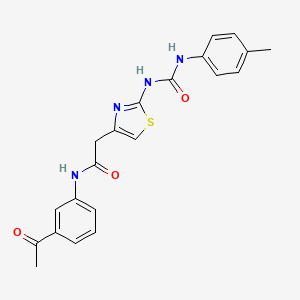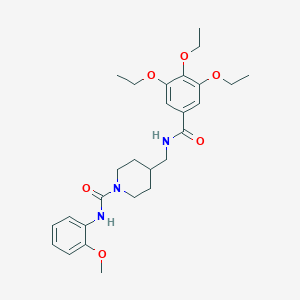
N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide involves multi-step organic reactions. These processes typically include the preparation of piperazine derivatives with high binding affinity to specific receptors. For example, derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl-p-iodobenzamido)ethyl]piperazines (p-MPPI) have been prepared, showcasing the intricate steps involved in synthesizing compounds with specific receptor affinities (Zhuang et al., 1994).
Molecular Structure Analysis
The molecular structure of such compounds is carefully designed to interact with specific receptors, as seen in the structure-affinity relationship studies. Modifications to the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring, as well as the preparation of semirigid analogues, affect the compound's affinity for receptors (Perrone et al., 2000).
Chemical Reactions and Properties
Chemical modifications to enhance pharmacological profiles are common. For example, replacing the pyridine ring in BCTC with a pyrimidine ring or 1,2,3,4-tetrahydro-β-carboline scaffold has led to compounds with improved pharmacological profiles (Nie et al., 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for the compound's application. However, specific details on the physical properties of N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide are not readily available in the cited literature.
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, potential for bioconjugation, and stability under physiological conditions, are essential for understanding the compound's utility. The synthesis and analysis of compounds like N-(3-methylphenyl)-N'-cyanobenzamidine and analogues provide insights into the stability and biotransformation relevant for similar compounds (Pfeifer et al., 1981).
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Agents
Novel compounds derived from visnaginone and khellinone, showing structural motifs related to "N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide," have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown promising results as cyclooxygenase inhibitors, with significant selectivity towards COX-2, analgesic activity, and anti-inflammatory effects. Such studies underscore the potential of structurally related compounds in the development of new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020, Molecules).
Serotonin Receptor Studies
Research involving [18F]p-MPPF, a radiolabeled antagonist, highlights the importance of structurally related compounds in studying the serotonergic neurotransmission system via positron emission tomography (PET). This compound aids in understanding the role of 5-HT1A receptors in various neurological and psychiatric disorders, demonstrating the utility of such molecules in receptor binding studies and the potential for diagnostic applications (A. Plenevaux et al., 2000, Nuclear Medicine and Biology).
Dopamine D(3) Receptor Ligands
Structural modification of benzamide derivatives, such as PB12, to improve affinity for the dopamine D(3) receptor, highlights the application of related compounds in designing selective ligands for neurological targets. These modifications can lead to high-affinity D(3) ligands with significant selectivity, underscoring the potential for developing diagnostic tools or therapeutic agents targeting dopamine receptors (M. Leopoldo et al., 2002, Journal of medicinal chemistry).
Gastrointestinal Motility Modulators
The synthesis and pharmacological evaluation of benzamide derivatives as selective serotonin 4 receptor agonists represent another area of application for structurally related compounds. These molecules have shown potential in enhancing gastric emptying and defecation, indicating their utility in developing prokinetic agents with reduced side effects for gastrointestinal disorders (S. Sonda et al., 2004, Bioorganic & medicinal chemistry).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-[[(3,4,5-triethoxybenzoyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O6/c1-5-34-23-16-20(17-24(35-6-2)25(23)36-7-3)26(31)28-18-19-12-14-30(15-13-19)27(32)29-21-10-8-9-11-22(21)33-4/h8-11,16-17,19H,5-7,12-15,18H2,1-4H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLAJFROVKWLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

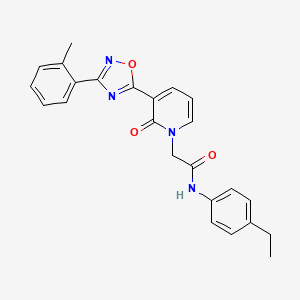
![4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2496707.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2496708.png)
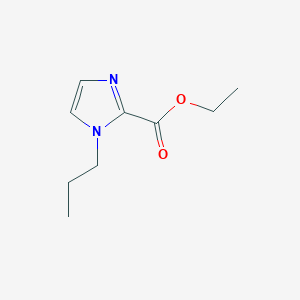
![2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2496710.png)
![2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2496712.png)
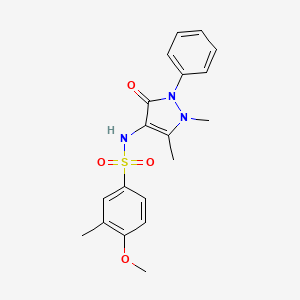
![2-Amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2496715.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)
